N-[2-(2-ethoxyphenyl)ethyl]-1-(3,3,3-trifluoropropyl)piperidin-4-amine
Description
N-[2-(2-ethoxyphenyl)ethyl]-1-(3,3,3-trifluoropropyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethoxyphenyl group, a trifluoropropyl group, and a piperidine ring
Properties
IUPAC Name |
N-[2-(2-ethoxyphenyl)ethyl]-1-(3,3,3-trifluoropropyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27F3N2O/c1-2-24-17-6-4-3-5-15(17)7-11-22-16-8-12-23(13-9-16)14-10-18(19,20)21/h3-6,16,22H,2,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVVQAXFSYCMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCNC2CCN(CC2)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-ethoxyphenyl)ethyl]-1-(3,3,3-trifluoropropyl)piperidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using an ethoxyphenyl halide and a suitable nucleophile.
Attachment of the Trifluoropropyl Group: The trifluoropropyl group can be attached through a reaction involving a trifluoropropyl halide and the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-ethoxyphenyl)ethyl]-1-(3,3,3-trifluoropropyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and trifluoropropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2-ethoxyphenyl)ethyl]-1-(3,3,3-trifluoropropyl)piperidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as binding to specific receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-ethoxyphenyl)ethyl]-1-(3,3,3-trifluoropropyl)piperidin-4-amine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-methoxyphenyl)ethyl]-1-(3,3,3-trifluoropropyl)piperidin-4-amine
- N-[2-(2-ethoxyphenyl)ethyl]-1-(3,3,3-difluoropropyl)piperidin-4-amine
- N-[2-(2-ethoxyphenyl)ethyl]-1-(3,3,3-trifluoropropyl)piperidin-4-ol
Uniqueness
N-[2-(2-ethoxyphenyl)ethyl]-1-(3,3,3-trifluoropropyl)piperidin-4-amine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoropropyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
